2-(Cyanoacetyl)-1-benzylpyrrole
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Overview
Description
2-(Cyanoacetyl)-1-benzylpyrrole is a heterocyclic compound that features a pyrrole ring substituted with a cyanoacetyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole typically involves the cyanoacetylation of 1-benzylpyrrole. One common method is the reaction of 1-benzylpyrrole with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanoacetyl)-1-benzylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyanoacetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyanoacetyl)-1-benzylpyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyanoacetyl)-1-benzylpyrrole involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Cyanoacetyl)-1-methylpyrrole: Similar structure but with a methyl group instead of a benzyl group.
2-(Cyanoacetyl)-1-phenylpyrrole: Contains a phenyl group instead of a benzyl group.
2-(Cyanoacetyl)-1-ethylpyrrole: Features an ethyl group instead of a benzyl group.
Uniqueness
2-(Cyanoacetyl)-1-benzylpyrrole is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The benzyl group can enhance the compound’s ability to penetrate biological membranes and interact with specific molecular targets .
Properties
IUPAC Name |
3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKMPGGTGOVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604650 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77640-05-2 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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